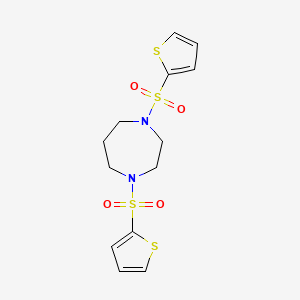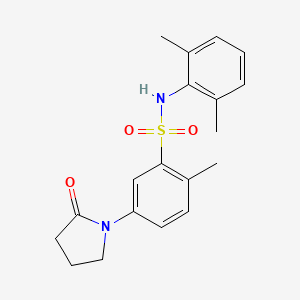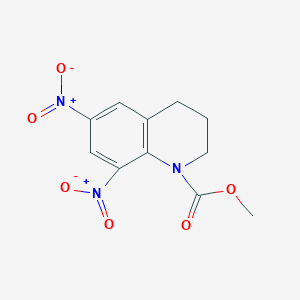![molecular formula C17H25N3O2S B4331781 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide](/img/structure/B4331781.png)
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide
Descripción general
Descripción
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide, also known as MIH, is a novel compound that has gained significant attention in the field of medicinal chemistry. MIH is a synthetic compound that has been developed for potential therapeutic applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
Mecanismo De Acción
The mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is not fully understood, but it is thought to act by inhibiting specific enzymes and signaling pathways involved in disease progression. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to activate the p53 tumor suppressor pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in lab experiments is its unique structure and properties, which make it a promising candidate for therapeutic applications. However, there are also some limitations associated with using 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in lab experiments. One of the main limitations is the complex synthesis process, which can be time-consuming and costly. Additionally, the mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide, including further studies on its mechanism of action, optimization of the synthesis process, and evaluation of its potential therapeutic applications in various diseases. One potential future direction is the development of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide analogs with improved properties and efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide in vivo, which will be important for its eventual clinical translation. Overall, 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylthio)phenyl]hexanamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Propiedades
IUPAC Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(3-methylsulfanylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-15(20-17(22)18-12)9-4-3-5-10-16(21)19-13-7-6-8-14(11-13)23-2/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYOWKQXACXPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[2-(1-adamantyloxy)ethyl]-N,N'-dimethylnaphthalene-1,5-disulfonamide](/img/structure/B4331703.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)
![1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane](/img/structure/B4331711.png)
![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1-[(5-bromo-2-thienyl)sulfonyl]prolinamide](/img/structure/B4331716.png)



![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bis(4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4331745.png)
![N-1-adamantyl-2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzamide](/img/structure/B4331748.png)
![3-(4-chlorophenyl)-2-{[(4-phenyl-1,3-thiazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B4331753.png)
![2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}-3-methylquinazolin-4(3H)-one](/img/structure/B4331759.png)
![2-{4-[(5-bromo-2-thienyl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline](/img/structure/B4331764.png)

